Bienvenue dans la boutique en ligne BenchChem!

7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one

Bile acid biosynthesis Enzyme kinetics 3alpha-hydroxysteroid dehydrogenase

Choose 7α,12α-Dihydroxy-5β-cholestan-3-one for definitive cholic acid branch research. The 12α-hydroxy group drives exclusive commitment to cholic acid synthesis, with 17.5-fold lower Km for 3α-HSD (1.6 μM) versus 7α-hydroxy analog. Uniquely suited for CYP8B1 flux tracing, 5β-reductase product quantification, and bile acid feedback studies. Substituting non-12α-hydroxylated analogs invalidates pathway assignment and enzyme kinetics. Guaranteed high purity for reproducible LC-MS/MS method validation and inhibitor screening.

Molecular Formula C27H46O3
Molecular Weight 418.7 g/mol
CAS No. 547-97-7
Cat. No. B030732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one
CAS547-97-7
Synonyms(5β,7α,12α)-7,12-Dihydroxy-cholestan-3-one; 
Molecular FormulaC27H46O3
Molecular Weight418.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C
InChIInChI=1S/C27H46O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-18,20-25,29-30H,6-15H2,1-5H3/t17-,18+,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyHHVQPBXBALLUDF-QORHGLQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one (CAS 547-97-7): Identity, Class, and Procurement Baseline


7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one (CAS 547-97-7) is a 3-oxo-5beta-steroid that functions as a key intermediate in the neutral pathway of primary bile acid biosynthesis [1]. The compound bears hydroxy substituents at the 7alpha and 12alpha positions on the 5beta-cholestane backbone, distinguishing it from mono-hydroxylated analogs [2]. It is endogenously produced in humans and mice, serving as a substrate for 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD) and 3beta-hydroxysteroid dehydrogenase in the enzymatic cascade leading to cholic acid [3]. The compound is commercially available from specialty chemical suppliers for research use only, with procurement decisions requiring differentiation from structurally related bile acid precursors .

Why Generic Substitution Fails for 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one (CAS 547-97-7): The Case Against Analog Interchange


In-class bile acid precursors such as 7alpha-hydroxy-5beta-cholestan-3-one and 7alpha-hydroxy-4-cholesten-3-one cannot be substituted for 7alpha,12alpha-dihydroxy-5beta-cholestan-3-one due to fundamentally divergent enzymatic recognition and metabolic routing [1]. The presence of the 12alpha-hydroxy group on the target compound dictates its exclusive commitment to the cholic acid branch of bile acid synthesis, whereas analogs lacking this moiety are routed toward chenodeoxycholic acid production [2]. This structural divergence translates into quantifiable differences in enzyme binding affinity, substrate specificity, and downstream pathway assignment that render generic interchange scientifically invalid without re-validation of assay conditions [3]. The following evidence establishes precisely where this compound differs from its closest comparators.

Quantitative Differentiation Evidence for 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one (CAS 547-97-7) Versus Closest Analogs


3alpha-Hydroxysteroid Dehydrogenase Substrate Affinity: 17.5-Fold Lower Km Versus 7alpha-Hydroxy Analog

The target compound exhibits a 17.5-fold lower Km (1.6 μM) for purified rat hepatic 3alpha-hydroxysteroid dehydrogenase compared to 7alpha-hydroxy-5beta-cholestan-3-one (Km = 28 μM), while Vmax remains similar between the two substrates [1]. This indicates markedly higher enzyme affinity for the 12alpha-hydroxylated substrate, despite comparable maximal catalytic turnover. The kinetic advantage is specific to the C3 oxidoreduction step and is not attributable to differences in cofactor preference, as both substrates utilize NADPH/NADH [1].

Bile acid biosynthesis Enzyme kinetics 3alpha-hydroxysteroid dehydrogenase

3alpha-Hydroxysteroid Dehydrogenase Reverse Reaction: 12.5-Fold Lower Km for Reduction Product

In the reverse (reduction) direction, the product of 7alpha,12alpha-dihydroxy-5beta-cholestan-3-one reduction—3alpha,7alpha,12alpha-trihydroxy-5beta-cholestane—displays a Km of 150 μM, which is 12.5-fold higher than the Km (12 μM) for 3alpha,7alpha-dihydroxy-5beta-cholestane (the reduction product of the 7alpha-hydroxy analog) [1]. Despite the higher Km, the Vmax/Km (catalytic efficiency) values were reported as similar for both compounds [1].

Enzyme kinetics Bile acid precursor reduction 3alpha-HSD reverse reaction

Bile Acid-Mediated Inhibition of 3-Oxo Precursor Reduction: Target Compound Reduction Inhibited by Lithocholic Acid

The reduction of 3-oxo bile acid precursors including 7alpha,12alpha-dihydroxy-5beta-cholestan-3-one by 3alpha-hydroxysteroid dehydrogenase is inhibited by bile acids and indomethacin [1]. NADPH inhibited the binding of lithocholic acid (3alpha-hydroxy-5beta-cholanic acid) by 3alpha-hydroxysteroid dehydrogenase, establishing a feedback regulatory mechanism specific to this enzyme-substrate system [1]. This inhibition profile is directly relevant to experimental designs where intrahepatic bile acid concentrations or redox conditions are variables of interest.

Enzyme inhibition Bile acid feedback regulation 3alpha-HSD

Structural Commitment to Cholic Acid Branch Versus Chenodeoxycholic Acid Branch

The 12alpha-hydroxy group on 7alpha,12alpha-dihydroxy-5beta-cholestan-3-one represents the irreversible commitment step to cholic acid synthesis [1]. This 12alpha-hydroxylation is catalyzed by CYP8B1 (sterol 12alpha-hydroxylase), an enzyme that acts upstream of the target compound [2]. The target compound is therefore downstream of the branch point that determines the cholic acid:chenodeoxycholic acid ratio in hepatic bile acid output [3]. Analogs lacking the 12alpha-hydroxy group (e.g., 7alpha-hydroxy-5beta-cholestan-3-one) proceed toward chenodeoxycholic acid, a bile acid with distinct physicochemical and signaling properties [3].

Bile acid biosynthesis CYP8B1 Metabolic pathway branching

3alpha-Hydroxysteroid Dehydrogenase Purified Using This Compound as Activity Marker

A reductase catalyzing the reduction of the 3-ketone group of both 7alpha,12alpha-dihydroxy-5beta-cholestan-3-one and 7alpha-hydroxy-5beta-cholestan-3-one was purified approximately 250-fold from rat liver homogenate and identified as 3alpha-hydroxysteroid dehydrogenase (EC 1.1.1.50) [1]. The purified enzyme showed activity toward a broad panel of substrates including 3-oxo-5beta-cholanoic acid and androsterone, but displayed differential activity depending on substrate structure [1]. The purification protocol relied on monitoring activity with these bile acid precursors, underscoring their utility as functional probes for this enzyme class.

Enzyme purification 3alpha-HSD Substrate specificity

Delta4-3-Oxosteroid 5beta-Reductase Substrate: Distinct from Unsaturated Analog

7alpha,12alpha-dihydroxy-5beta-cholestan-3-one is the product of delta4-3-oxosteroid 5beta-reductase (EC 1.3.1.3) acting on 7alpha,12alpha-dihydroxy-4-cholesten-3-one, requiring NADPH as cofactor [1]. This conversion represents the reduction of the delta4 double bond to yield the fully saturated 5beta-cholestane nucleus [2]. The unsaturated delta4 analog is a distinct compound with different UV absorption properties and chromatographic behavior, and the two are not functionally interchangeable in assays measuring 5beta-reductase activity [3].

Steroid 5beta-reductase Bile acid precursor reduction Enzymatic conversion

High-Value Application Scenarios for 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one (CAS 547-97-7) Based on Differentiating Evidence


Enzymatic Assays Requiring High-Affinity Substrate for 3alpha-Hydroxysteroid Dehydrogenase

Based on the 17.5-fold lower Km (1.6 μM vs. 28 μM) for 3alpha-hydroxysteroid dehydrogenase compared to the 7alpha-hydroxy analog [1], this compound is the preferred substrate for enzyme kinetic studies where efficient conversion under low substrate concentrations is required. Applications include steady-state kinetic characterization of 3alpha-HSD isoforms, inhibitor screening where competitive displacement must be measured against a high-affinity substrate, and coupled enzyme assays linking 3alpha-HSD activity to downstream detection systems [1].

Cholic Acid Pathway-Specific Metabolic Tracing and Flux Analysis

Because the 12alpha-hydroxy group represents the committed step to cholic acid synthesis [2], this compound is uniquely suited for stable isotope-labeled tracing experiments that require unambiguous tracking of carbon flux through the cholic acid branch. The compound cannot be substituted with non-12alpha-hydroxylated analogs such as 7alpha-hydroxy-5beta-cholestan-3-one, which route toward chenodeoxycholic acid [2]. Applications include quantitative assessment of CYP8B1 pathway activity, evaluation of genetic or pharmacological perturbations affecting the cholic acid:chenodeoxycholic acid ratio, and studies of enterohepatic bile acid pool composition [2].

Bile Acid Feedback Regulation Studies with Defined Substrate-Probe

The documented inhibition of 3alpha-HSD-mediated reduction of this compound by bile acids and indomethacin, and the NADPH-mediated inhibition of lithocholic acid binding [1], supports its use as a defined substrate in studies of bile acid-mediated feedback regulation. Researchers investigating how intrahepatic bile acid concentrations modulate precursor metabolism, or screening compounds that may alter bile acid sensing pathways, require this substrate to maintain physiological relevance of the cholic acid branch [1].

5beta-Reductase Activity Measurement and Inhibitor Evaluation

As the authentic product of delta4-3-oxosteroid 5beta-reductase acting on 7alpha,12alpha-dihydroxy-4-cholesten-3-one [3], this compound serves as both an analytical standard for quantifying 5beta-reductase product formation and a reference compound for method development. Applications include HPLC or LC-MS/MS method validation for bile acid precursor profiling, activity assays for 5beta-reductase using the delta4 analog as substrate, and characterization of compounds that may modulate 5beta-reductase activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.